Oxyfedrine is a sympathomimetic agent primarily used in the treatment of coronary heart diseases, including angina pectoris and acute myocardial infarction. It is recognized for its ability to act as a partial agonist at beta-adrenergic receptors, which are crucial in regulating cardiovascular functions. Oxyfedrine is marketed under various brand names, including Ildamen and Myofedrin, and is available in oral and intravenous forms. Its pharmacological profile includes coronary vasodilation and positive chronotropic and inotropic effects, making it distinct from other antianginal drugs .
Oxyfedrine is classified as a beta-adrenergic receptor partial agonist and a coronary vasodilator. It belongs to the class of phenethylamines and amphetamine derivatives, which are compounds that share a common structural motif with sympathomimetic properties. The chemical formula for oxyfedrine is , with a molar mass of approximately 313.397 g/mol .
The synthesis of oxyfedrine involves a Mannich condensation reaction, which combines phenylpropanolamine with formaldehyde and 3-acetylanisole. This reaction typically requires an acidic catalyst and controlled temperature to ensure the formation of the desired compound .
The reaction can be represented as follows:
Oxyfedrine's molecular structure features a substituted phenethylamine backbone with a bulky 3-methoxypropiophenone substituent at the nitrogen atom. The structural representation includes:
Oxyfedrine can undergo various chemical reactions, including:
Oxyfedrine acts primarily as a beta-adrenergic receptor partial agonist, exhibiting non-selective binding to both beta-1 and beta-2 adrenergic receptors while showing some interaction with alpha-adrenergic receptors at higher concentrations. This mechanism facilitates:
The drug's major active metabolite, norephedrine, also contributes to its sympathomimetic effects by acting as a norepinephrine releasing agent.
Oxyfedrine has several scientific uses beyond its primary application in treating coronary heart diseases:
Oxyfedrine (chemical name: 3-[[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)propan-1-one) is a chiral phenethylamine derivative with a molecular formula of C₁₉H₂₃NO₃ and a molar mass of 313.39 g/mol. The molecule features two stereogenic centers, adopting a specific relative configuration denoted as (R,S) in racemic formulations. X-ray crystallography confirms that the biologically active enantiomer exhibits a defined spatial orientation where the hydroxy group (C8-OH) and phenyl ring (C1-C6) adopt a threo configuration, optimizing receptor binding [1] [3]. The structure integrates three pharmacologically significant moieties:
Table 1: Chemical Identifiers of Oxyfedrine
Identifier | Value |
---|---|
CAS Number (base) | 15687-41-9 |
CAS Number (HCl salt) | 16777-42-7 |
PubChem CID | 4630 |
IUPAC Name | (RS)-3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one |
Molecular Formula | C₁₉H₂₃NO₃ |
Molecular Weight | 313.39 g/mol |
Oxyfedrine hydrochloride (HCl salt) forms a white-to-off-white crystalline solid with a melting point of 107–109°C. It is hygroscopic and requires storage under inert conditions at -20°C to prevent decomposition [3] . Key physicochemical properties include:
The industrial synthesis employs a Mannich condensation as the pivotal step, optimizing yield (>75%) and scalability [1] [10]:
Process Highlights:
Oxyfedrine functions as a non-selective β-adrenoceptor partial agonist (intrinsic activity: ~0.7 vs. isoproterenol) with additional norepinephrine-releasing effects via its metabolite, norephedrine [1] [2] [4]. Key SAR insights include:
Table 2: SAR Features of Oxyfedrine
Structural Feature | Pharmacological Role | Consequence of Modification |
---|---|---|
β-Hydroxy group (C8-OH) | H-bonding with Ser₁₆₅ in β₁-AR | Loss of partial agonism |
meta-Methoxy phenyl | Coronary vasodilation via calcium channel modulation | Reduced vasodilatory activity |
Tertiary amine (N-CH₃) | Enhanced lipophilicity & membrane permeation | Lower oral bioavailability |
Phenethylamine backbone | Substrate for norepinephrine transporter (NET) | Loss of norepinephrine-releasing metabolite |
Oxyfedrine’s partial agonism uniquely balances coronary vasodilation (reducing vascular tone) and positive inotropy (increasing contractility without ischemia exacerbation). This contrasts with full β-blockers (e.g., propranolol), which suppress contractility, and full agonists (e.g., isoproterenol), which provoke arrhythmias [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0